

# An In-depth Technical Guide to the Fundamental Properties of 1,1-Dimethylcyclopropane

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## Compound of Interest

Compound Name: 1,1-Dimethylcyclopropane

Cat. No.: B155639

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the core fundamental properties of **1,1-dimethylcyclopropane**. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this strained cyclic alkane in their work. This document details the compound's structural, physical, spectroscopic, and thermodynamic properties, as well as its characteristic chemical reactivity. All quantitative data is presented in structured tables for ease of reference and comparison. Furthermore, detailed experimental protocols for its synthesis and relevant reaction mechanisms are provided, accompanied by visualizations to facilitate a deeper understanding of its chemical behavior.

## Introduction

**1,1-Dimethylcyclopropane** is a saturated hydrocarbon featuring a three-membered ring with two methyl groups attached to the same carbon atom. As with its parent compound, cyclopropane, its structure is characterized by significant ring strain, which profoundly influences its physical properties and chemical reactivity. This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, a feature that can be exploited in organic synthesis. Understanding the fundamental properties of this molecule is crucial for its application as a building block or structural motif in more complex chemical entities, including those of pharmaceutical interest.

## Molecular Structure and Identification

The molecular structure of **1,1-dimethylcyclopropane** is defined by a triangular arrangement of three carbon atoms, with one carbon atom bonded to two additional methyl groups.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	1,1-dimethylcyclopropane[1]
CAS Number	1630-94-0[1]
Molecular Formula	C <sub>5</sub> H <sub>10</sub> [1]
Molecular Weight	70.13 g/mol [1]
SMILES	CC1(C)CC1
InChI Key	PBIJFSCPEFQXBB-UHFFFAOYSA-N[1]

Below is a visualization of the molecular structure of **1,1-dimethylcyclopropane**.

Caption: Molecular structure of **1,1-dimethylcyclopropane**.

## Physical and Thermodynamic Properties

The physical and thermodynamic properties of **1,1-dimethylcyclopropane** are summarized in the tables below. These properties are critical for its handling, purification, and for understanding its energetic landscape.

Table 2: Physical Properties of **1,1-Dimethylcyclopropane**

Property	Value
Boiling Point	20.6 °C[1]
Melting Point	-108.9 °C
Density	0.6554 g/mL
Refractive Index	1.3640

Table 3: Thermodynamic Properties of **1,1-Dimethylcyclopropane**

Property	Value
Gas Phase Enthalpy of Formation ( $\Delta_f H^\circ_{\text{gas}}$ )	-65.3 $\pm$ 0.7 kJ/mol
Strain Energy	117.0 kJ/mol

## Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **1,1-dimethylcyclopropane**.

## NMR Spectroscopy

Due to the symmetry of the molecule, the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **1,1-dimethylcyclopropane** are relatively simple.

Table 4: Predicted NMR Spectral Data for **1,1-Dimethylcyclopropane**

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity
$^1\text{H}$ NMR	~1.0	Singlet (6H, $\text{CH}_3$ )
~0.2	Singlet (4H, $\text{CH}_2$ )	
$^{13}\text{C}$ NMR	~28	$\text{CH}_3$
~22	C (quaternary)	
~9	$\text{CH}_2$	

Note: These are predicted values based on spectral database information and may vary slightly depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

The IR spectrum of **1,1-dimethylcyclopropane** exhibits characteristic C-H stretching and bending vibrations for the methyl and cyclopropyl groups. A representative vapor-phase IR spectrum is available through the NIST Chemistry WebBook.

## Mass Spectrometry

The electron ionization mass spectrum of **1,1-dimethylcyclopropane** shows a molecular ion peak ( $M^+$ ) at  $m/z = 70$ , corresponding to its molecular weight. The fragmentation pattern is characteristic of a small cycloalkane.

## Chemical Reactivity and Experimental Protocols

The high ring strain of **1,1-dimethylcyclopropane** dictates its chemical reactivity, making it susceptible to ring-opening reactions under various conditions.

## Synthesis of 1,1-Dimethylcyclopropane

A common and effective method for the synthesis of **1,1-dimethylcyclopropane** is the Simmons-Smith reaction, which involves the cyclopropanation of an alkene. In this case, 2-methylpropene (isobutylene) is the starting material.

Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Methylpropene

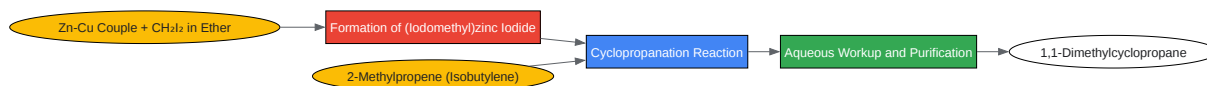
Materials:

- Zinc-copper couple (Zn-Cu)
- Diiodomethane ( $\text{CH}_2\text{I}_2$ )
- Anhydrous diethyl ether
- 2-Methylpropene (isobutylene)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place the zinc-copper couple under an inert atmosphere (e.g., argon or nitrogen).
- Add anhydrous diethyl ether to the flask to cover the Zn-Cu couple.
- Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension of the Zn-Cu couple. The reaction is exothermic and may require cooling to maintain a gentle reflux.
- After the addition is complete, continue stirring the mixture at reflux for 1 hour to ensure the formation of the organozinc carbenoid (iodomethyl)zinc iodide.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly bubble 2-methylpropene gas through the reaction mixture or add a pre-condensed solution of 2-methylpropene in diethyl ether.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
- Separate the ethereal layer and wash it with saturated aqueous ammonium chloride solution, followed by water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill the diethyl ether to obtain the crude **1,1-dimethylcyclopropane**.
- Purify the product by fractional distillation.



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Caption: Experimental workflow for the synthesis of **1,1-dimethylcyclopropane**.

## Ring-Opening Reactions

The strained C-C bonds of the cyclopropane ring are susceptible to cleavage under thermal, acidic, or catalytic conditions, leading to the formation of more stable acyclic isomers.

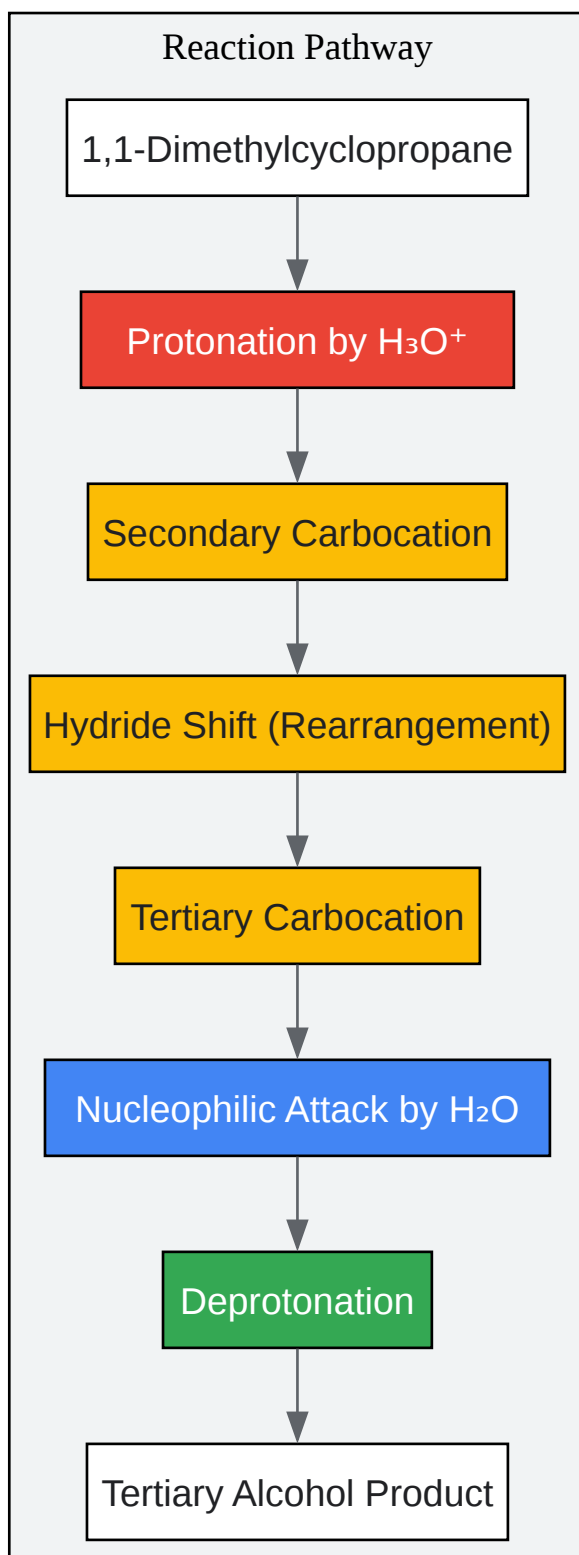
**Thermal Isomerization:** At elevated temperatures, **1,1-dimethylcyclopropane** undergoes thermal isomerization to form various alkenes. The reaction proceeds through a diradical intermediate.



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Caption: Simplified pathway for the thermal isomerization of **1,1-dimethylcyclopropane**.

**Acid-Catalyzed Ring Opening:** In the presence of a strong acid, the cyclopropane ring can be protonated, leading to the formation of a carbocation intermediate. This intermediate can then be trapped by a nucleophile or undergo rearrangement to a more stable carbocation before reacting with a nucleophile. For example, in the presence of an acid and water (hydration), a tertiary alcohol can be formed.



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Caption: Mechanism of acid-catalyzed hydration of **1,1-dimethylcyclopropane**.

## Conclusion

**1,1-Dimethylcyclopropane** is a strained cyclic hydrocarbon with a well-defined set of physical, spectroscopic, and thermodynamic properties. Its high ring strain is the dominant factor governing its chemical reactivity, making it a useful substrate for studying reaction mechanisms and a potential building block in organic synthesis through its ring-opening reactions. This guide provides a foundational understanding of these core properties for scientists and researchers, facilitating its informed use in various chemical applications.

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## References

- 1. 1,1-Dimethylcyclopropane | C<sub>5</sub>H<sub>10</sub> | CID 74202 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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